Differential Boiling Point as a Marker for Distinct Intermolecular Interactions
The predicted boiling point for 4-Amino-3-methylbenzonitrile is 304.5 ± 30.0 °C, which is approximately 5.7 °C higher than the 298.8 °C predicted for its close positional isomer, 4-Amino-2-methylbenzonitrile . This difference, while appearing small, is a direct manifestation of the altered electron density and steric hindrance around the amine and nitrile groups, which affects intermolecular hydrogen bonding and dipole-dipole interactions .
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 304.5 ± 30.0 °C (Predicted) |
| Comparator Or Baseline | 4-Amino-2-methylbenzonitrile: 298.8 °C (Predicted) |
| Quantified Difference | Approximately +5.7 °C |
| Conditions | Predicted at standard atmospheric pressure (760 mmHg) |
Why This Matters
This difference is a quantifiable indicator of non-identical physical properties, confirming that the two isomers are distinct chemical entities and should not be used interchangeably in processes sensitive to volatility or purification parameters.
